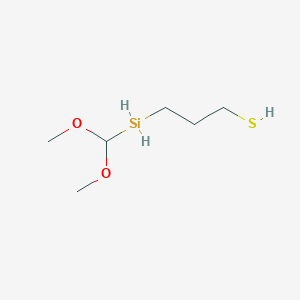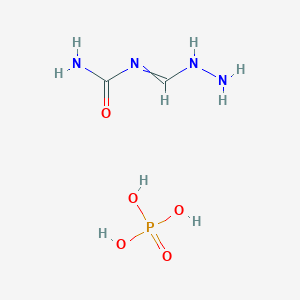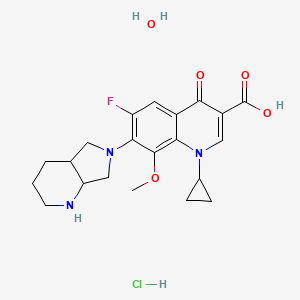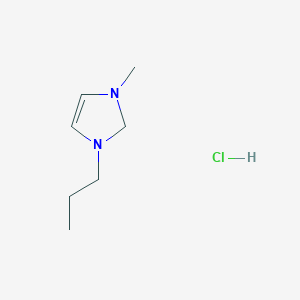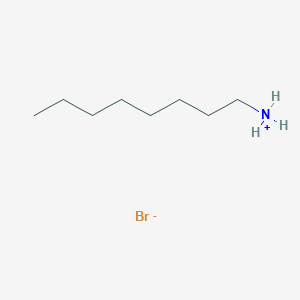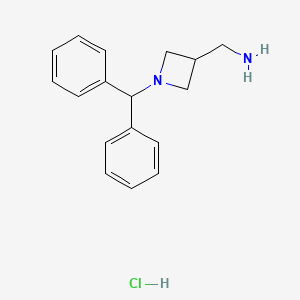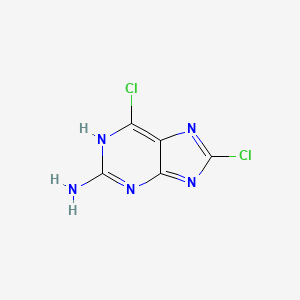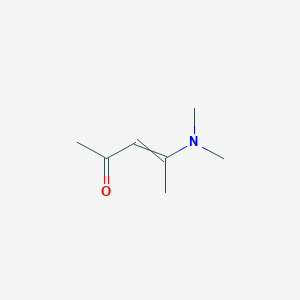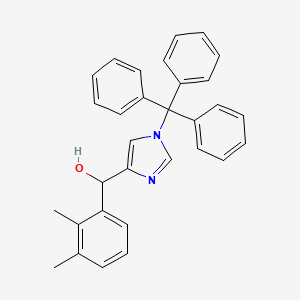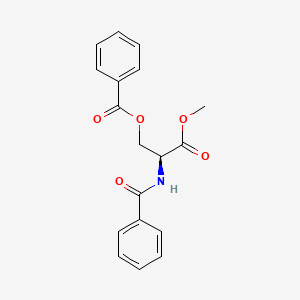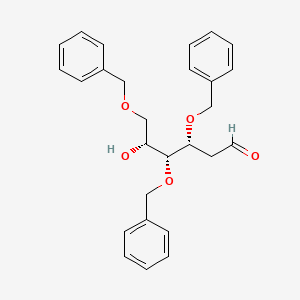
D-arabino-Hexose, 2-deoxy-3,4,6-tris-O-(phenylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-arabino-Hexose, 2-deoxy-3,4,6-tris-O-(phenylmethyl)-: is a compound used primarily in the field of glycobiology. It is a derivative of D-arabino-hexose, where the hydroxyl groups at positions 3, 4, and 6 are replaced with phenylmethyl groups, and the hydroxyl group at position 2 is removed. This compound is often utilized as a biochemical reagent in the study of carbohydrate structures, synthesis, and biological functions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-arabino-Hexose, 2-deoxy-3,4,6-tris-O-(phenylmethyl)- typically involves the protection of hydroxyl groups followed by selective deoxygenation. The process begins with the protection of the hydroxyl groups using benzyl groups. This is followed by the deoxygenation of the hydroxyl group at position 2. The reaction conditions often involve the use of strong bases and reducing agents .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis in a laboratory setting can be scaled up for industrial purposes. This involves optimizing the reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: D-arabino-Hexose, 2-deoxy-3,4,6-tris-O-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups at specific positions.
Reduction: Reduction reactions can be used to modify the phenylmethyl groups.
Substitution: The phenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like sodium azide or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols .
科学研究应用
Chemistry: In chemistry, D-arabino-Hexose, 2-deoxy-3,4,6-tris-O-(phenylmethyl)- is used as a building block for the synthesis of more complex carbohydrates and glycoconjugates. It serves as a model compound for studying carbohydrate chemistry .
Biology: In biological research, this compound is used to study the interactions between carbohydrates and proteins. It helps in understanding the role of carbohydrates in cell signaling and recognition processes .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic applications, including as inhibitors of glycosidases and other enzymes involved in carbohydrate metabolism .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
作用机制
The mechanism of action of D-arabino-Hexose, 2-deoxy-3,4,6-tris-O-(phenylmethyl)- involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The phenylmethyl groups enhance its binding affinity to these targets, thereby modulating their activity. The pathways involved include the inhibition of glycosidases, which play a crucial role in the breakdown of complex carbohydrates .
相似化合物的比较
- 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose
- D-arabino-Hexonic acid, 3-deoxy-2,5,6-tris-O-(trimethylsilyl)-, γ-lactone
- 3-Deoxy-lyxo-hexonic acid, 1,4-lactone, TMS
- 3-Deoxy-xylo-hexonic acid, 1,4-lactone, TMS
- 3-Deoxy-ribo-hexonic acid lactone, TMS
Uniqueness: D-arabino-Hexose, 2-deoxy-3,4,6-tris-O-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of phenylmethyl groups at positions 3, 4, and 6, along with the absence of the hydroxyl group at position 2, differentiates it from other similar compounds and enhances its utility in various research applications .
属性
IUPAC Name |
(3R,4R,5R)-5-hydroxy-3,4,6-tris(phenylmethoxy)hexanal |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O5/c28-17-16-26(31-19-23-12-6-2-7-13-23)27(32-20-24-14-8-3-9-15-24)25(29)21-30-18-22-10-4-1-5-11-22/h1-15,17,25-27,29H,16,18-21H2/t25-,26-,27-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKISBROENRDFT-ZONZVBGPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(C(CC=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H]([C@H]([C@@H](CC=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
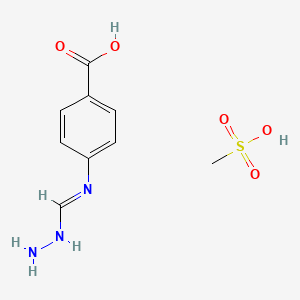
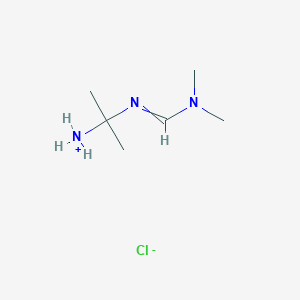
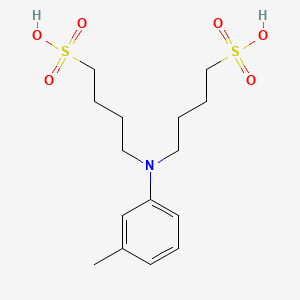
![4-[(Aminoiminomethyl)amino]-2-methoxybenzoicacid](/img/structure/B8065698.png)
